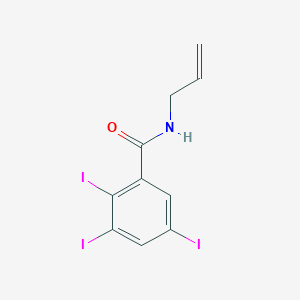
2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol is an organic compound with the molecular formula C9H18BrNO. It is a brominated alcohol derivative of piperidine, a heterocyclic amine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol typically involves the bromination of 1-(1-methylpiperidin-4-yl)propan-1-ol. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Oxidation: Conducted in acidic or basic media, depending on the oxidizing agent used.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of the original compound.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Applications De Recherche Scientifique
2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme mechanisms and receptor-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol is not well-documented. as a brominated alcohol, it may interact with biological molecules through hydrogen bonding and hydrophobic interactions. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Methylpiperidin-4-yl)propan-1-ol: The non-brominated analog of the compound.
2-Bromo-1-(piperidin-4-yl)propan-1-ol: A similar compound with a different substitution pattern on the piperidine ring.
2-Bromo-1-(1-ethylpiperidin-4-yl)propan-1-ol: An analog with an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol is unique due to the presence of both a bromine atom and a piperidine ring, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. The piperidine ring provides a scaffold for interactions with biological targets, making the compound valuable in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H18BrNO |
|---|---|
Poids moléculaire |
236.15 g/mol |
Nom IUPAC |
2-bromo-1-(1-methylpiperidin-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H18BrNO/c1-7(10)9(12)8-3-5-11(2)6-4-8/h7-9,12H,3-6H2,1-2H3 |
Clé InChI |
NGOUHEXQWWBAGD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1CCN(CC1)C)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


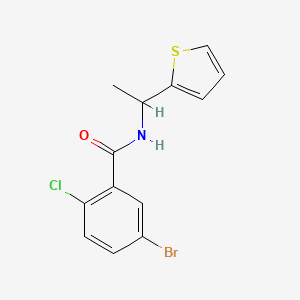
![1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine](/img/structure/B14908691.png)
![1-[2-(1-Adamantyl)ethoxy]-3-amino-2-propanol](/img/structure/B14908693.png)
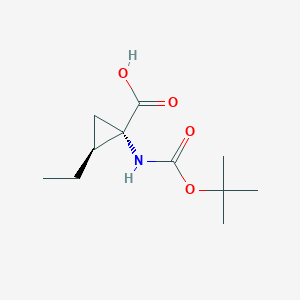
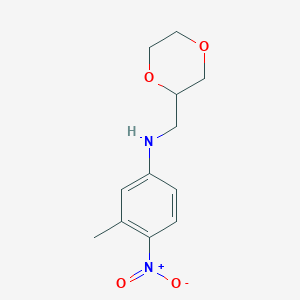
![4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B14908706.png)

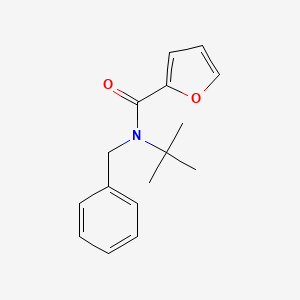

![8-Fluoro-7-(trifluoromethyl)-2H-thiopyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B14908728.png)
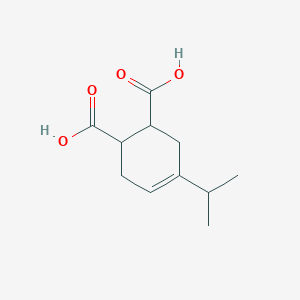
![5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B14908743.png)
